molecular formula C20H18NO2P B12888948 Carbamic acid, (triphenylphosphoranylidene)-, methyl ester CAS No. 40438-23-1

Carbamic acid, (triphenylphosphoranylidene)-, methyl ester

Cat. No.: B12888948
CAS No.: 40438-23-1
M. Wt: 335.3 g/mol
InChI Key: CLVUPMNCXUYZMW-UHFFFAOYSA-N
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Description

Methyl (triphenylphosphoranylidene)carbamate, also known as methyl (triphenylphosphoranylidene)acetate, is an organophosphorus compound with the molecular formula C21H19O2P. This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a carbamate moiety. It is commonly used as a Wittig reagent in organic synthesis, particularly for the homologation of aldehydes to α,β-unsaturated esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (triphenylphosphoranylidene)carbamate can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an appropriate aldehyde or ketone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of methyl (triphenylphosphoranylidene)carbamate follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl (triphenylphosphoranylidene)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (triphenylphosphoranylidene)carbamate has several scientific research applications:

    Chemistry: Used as a Wittig reagent for the synthesis of α,β-unsaturated esters and other organic compounds.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (triphenylphosphoranylidene)carbamate involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This intermediate reacts with carbonyl compounds to form the desired product through a series of nucleophilic addition and elimination steps. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (triphenylphosphoranylidene)acetate
  • (Methoxycarbonylmethylene)triphenylphosphorane
  • (Carbomethoxymethylene)triphenylphosphorane

Uniqueness

Methyl (triphenylphosphoranylidene)carbamate is unique due to its specific structure and reactivity as a Wittig reagent. It offers high selectivity and efficiency in the synthesis of α,β-unsaturated esters, making it a valuable tool in organic synthesis .

Properties

CAS No.

40438-23-1

Molecular Formula

C20H18NO2P

Molecular Weight

335.3 g/mol

IUPAC Name

methyl N-(triphenyl-λ5-phosphanylidene)carbamate

InChI

InChI=1S/C20H18NO2P/c1-23-20(22)21-24(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

CLVUPMNCXUYZMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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